



Spectroscopic data for Sanguiin H-6 characterization

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Compound of Interest		
Compound Name:	Sanguiin H-6	
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Characterization of Sanguiin H-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols relevant to the characterization of **Sanguiin H-6**, a complex ellagitannin found predominantly in species of the Rosaceae family, such as raspberries and strawberries.[1] **Sanguiin H-6** is noted for its significant biological activities, including antioxidant and anti-inflammatory properties, making it a molecule of interest for pharmaceutical and nutraceutical applications.[2]

Spectroscopic Data for Sanguiin H-6

The structural elucidation of **Sanguiin H-6** relies on a combination of spectroscopic techniques. While detailed, publicly available datasets for NMR and IR spectroscopy are limited, this guide compiles the available mass spectrometry data and typical spectroscopic characteristics for this class of compounds.

Table 1: Mass Spectrometry Data for Sanguiin H-6

High-resolution mass spectrometry, particularly UPLC-Q-TOF/MS, is a critical tool for the identification and structural analysis of **Sanguiin H-6**. The compound is typically analyzed in



negative ion mode.

Mass Spectrometry Data	Observed Values	
Molecular Formula	C82H54O52	
Molecular Weight	1871.3 g/mol	
Precursor Ion (Negative Mode)	[M-H] ⁻ at m/z 1869	
Key Fragment Ions (m/z)	1567, 1265, 1264.9, 1234.9, 1102.8, 933, 932.9, 897	

It is important to note that detailed public records of 1H NMR, 13C NMR, and FT-IR spectroscopic data for **Sanguiin H-6** are not readily available. The structural complexity and the presence of numerous hydroxyl groups lead to complex spectra. FT-IR analysis of plant extracts containing **Sanguiin H-6** typically shows broad absorption bands corresponding to hydroxyl (O-H), alkane (C-H), carbonyl (C=O), and aromatic ether (C-O) functional groups.[3]

Experimental Protocols

The characterization of **Sanguiin H-6** involves a multi-step process from extraction to spectroscopic analysis.

1. Extraction and Isolation of Sanguiin H-6

A common method for the extraction of ellagitannins like **Sanguiin H-6** from plant material, such as raspberry pomace, is solvent extraction followed by chromatographic purification.

- Sample Preparation: The plant material (e.g., fruit pomace) is lyophilized and ground into a fine powder to increase the surface area for extraction.
- Extraction: The powdered material is extracted with a mixture of acetone and water (typically 70-80% acetone). This process is often repeated multiple times to ensure maximum yield.
 The combined extracts are then filtered.
- Solvent Removal: The acetone is removed from the extract using a rotary evaporator under reduced pressure. The remaining aqueous solution is then typically freeze-dried to obtain a



crude extract.

Purification by Preparative HPLC: The crude extract is redissolved in a suitable solvent and subjected to preparative high-performance liquid chromatography (HPLC) for the isolation of Sanguiin H-6. A C18 column is commonly used with a gradient elution system of water and acetonitrile or methanol, often with a small percentage of formic acid to improve peak shape. Fractions are collected and analyzed for the presence of the target compound.

2. UPLC-Q-TOF/MS Analysis

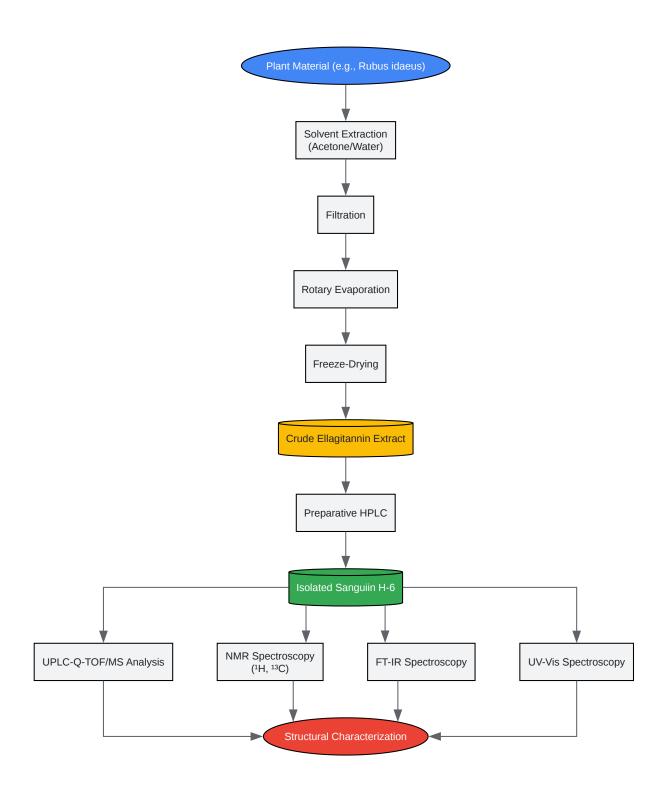
For the detailed structural analysis and confirmation of **Sanguiin H-6**, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) is employed.

- Chromatographic Separation: A UPLC system equipped with a C18 column is used to separate the components of the purified fraction or crude extract. A typical mobile phase consists of two solvents:
 - Solvent A: Water with 0.1% formic acid
 - Solvent B: Acetonitrile or methanol with 0.1% formic acid A gradient elution is performed to achieve optimal separation.
- Mass Spectrometry Detection: The eluent from the UPLC is introduced into the Q-TOF mass spectrometer. The analysis is typically performed in negative electrospray ionization (ESI) mode. The instrument acquires full scan mass spectra to identify the precursor ion of Sanguiin H-6 ([M-H]⁻ at m/z 1869). Tandem mass spectrometry (MS/MS) is then used to fragment the precursor ion and obtain characteristic fragment ions, which aids in the structural confirmation.

Visualizations

Experimental Workflow for **Sanguiin H-6** Characterization



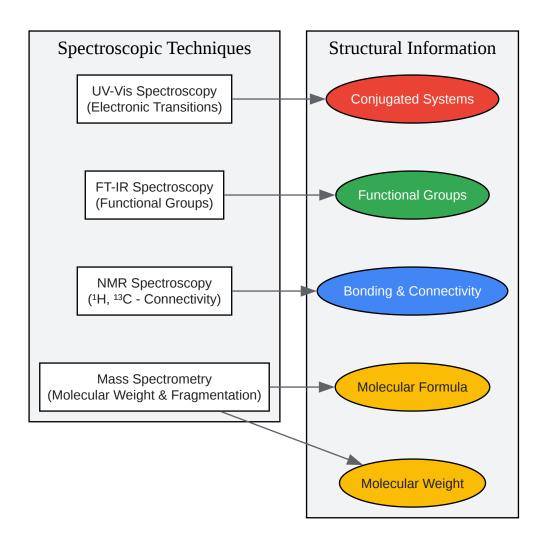


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Caption: Workflow for the isolation and characterization of **Sanguiin H-6**.



Logical Relationships in Spectroscopic Characterization



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Caption: Relationship between spectroscopic methods and structural information.

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